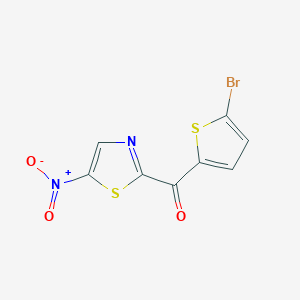
(5-Bromothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is a complex organic compound that features both a brominated thiophene ring and a nitro-substituted thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone typically involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 5-nitro-2-thiazolylmethanone. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone depends on its application. In antimicrobial research, the nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. In materials science, the electronic properties of the thiophene and thiazole rings contribute to its function as a semiconductor.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene ring but lacks the nitro-substituted thiazole ring.
5-nitro-2-thiazolylmethanone: Contains the nitro-substituted thiazole ring but lacks the brominated thiophene ring.
Uniqueness
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is unique due to the combination of both a brominated thiophene ring and a nitro-substituted thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
52872-69-2 |
|---|---|
Formule moléculaire |
C8H3BrN2O3S2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
(5-bromothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H3BrN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H |
Clé InChI |
RAFZQANEYDBWGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


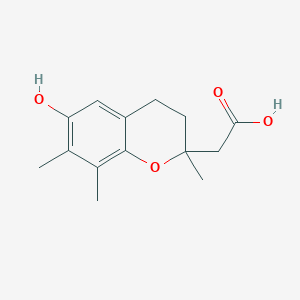
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
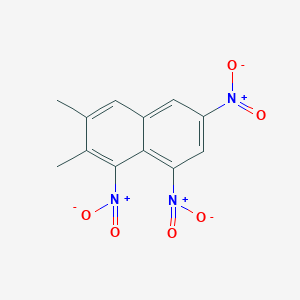
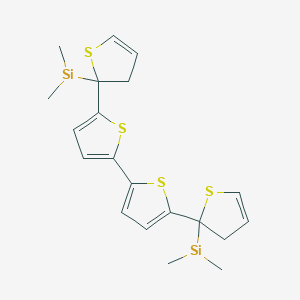
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)


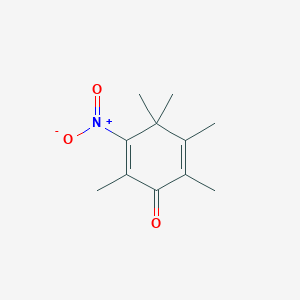
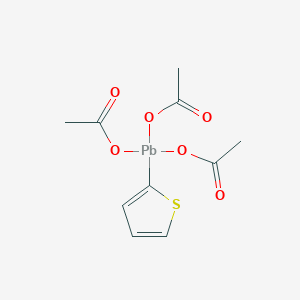

![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

